3-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
3-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidin-2-one ring substituted with a 4-methylphenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzylamine with succinic anhydride, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(4-methylphenyl)pyrrolidin-2-ol.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the phenyl ring.
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound without the 4-methylphenyl substitution.
3-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with a chlorine substituent instead of a methyl group.
3-(4-Methoxyphenyl)pyrrolidin-2-one: A compound with a methoxy group on the phenyl ring.
Uniqueness: 3-(4-Methylphenyl)pyrrolidin-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the specific substitution pattern can affect the compound’s binding affinity to molecular targets, leading to distinct pharmacological profiles compared to other pyrrolidinone derivatives.
Properties
CAS No. |
1267103-44-5 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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